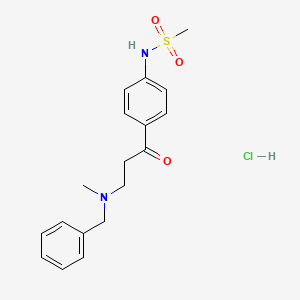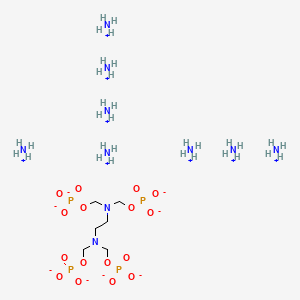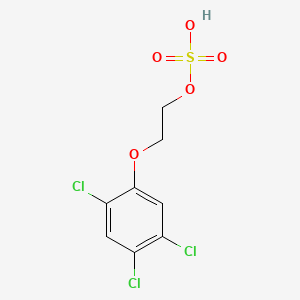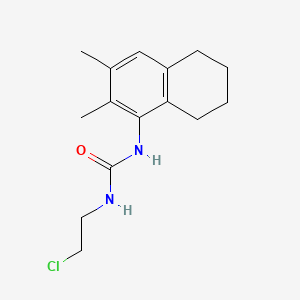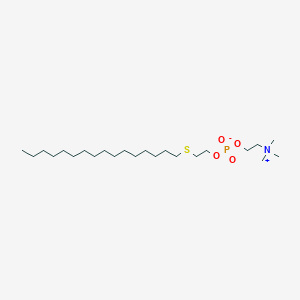
2-Hexadecylthioethyl phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadecylthioethyl phosphocholine is a synthetic phospholipid derivative It is characterized by the presence of a long hexadecyl chain attached to a thioethyl group, which is further linked to a phosphocholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylthioethyl phosphocholine typically involves the reaction of hexadecylthiol with 2-chloroethyl phosphocholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the separation and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadecylthioethyl phosphocholine can undergo various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphocholine moiety.
Substitution: The hexadecyl chain can be substituted with other alkyl groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-Hexadecylthioethyl phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It has potential therapeutic applications, including drug delivery systems and as a component in artificial membranes.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Hexadecylthioethyl phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, affecting various cellular processes. Its molecular targets include membrane-bound enzymes and receptors, which can modulate signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phosphatidylcholine: A major component of biological membranes, similar in structure but without the thioethyl group.
Dipalmitoylphosphatidylcholine: Another phospholipid with two palmitic acid chains, used in lung surfactants.
Phosphocholine: A simpler compound that serves as a precursor in the synthesis of phosphatidylcholine
Uniqueness: 2-Hexadecylthioethyl phosphocholine is unique due to the presence of the thioethyl group, which imparts distinct chemical and physical properties. This modification allows for specific interactions with biological membranes and proteins, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
131933-54-5 |
|---|---|
Molekularformel |
C23H50NO4PS |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
2-hexadecylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO4PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-23-21-28-29(25,26)27-20-19-24(2,3)4/h5-23H2,1-4H3 |
InChI-Schlüssel |
QMZUWVWTSXKAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSCCOP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


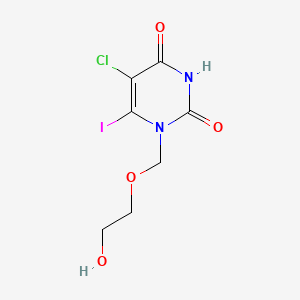
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

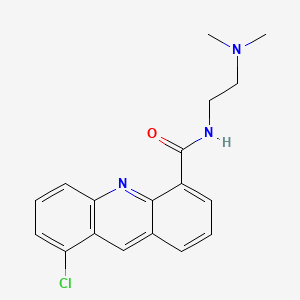

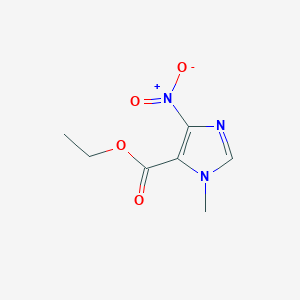
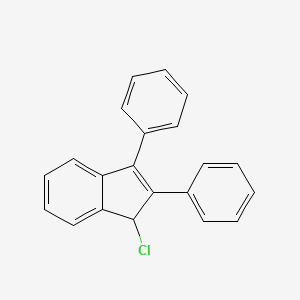
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

